molecular formula C48H52F2O11S2 B606465 canagliflozine hémihydrate CAS No. 928672-86-0

canagliflozine hémihydrate

Numéro de catalogue: B606465
Numéro CAS: 928672-86-0
Poids moléculaire: 907.0 g/mol
Clé InChI: VHOFTEAWFCUTOS-TUGBYPPCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Canagliflozin hemihydrate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Canagliflozin hemihydrate primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and plays a crucial role in reabsorbing filtered glucose from the renal tubular lumen .

Mode of Action

Canagliflozin hemihydrate acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it prevents the kidneys from reabsorbing glucose into the bloodstream . Instead, the glucose is excreted through urine, effectively reducing blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 by canagliflozin hemihydrate leads to a significant reduction in the reabsorption of filtered glucose and a lowering of the renal threshold for glucose . This results in increased urinary glucose excretion (UGE), thereby reducing plasma glucose concentrations . The drug also induces fasting-like and aestivation-like metabolic patterns, which contribute to the regulation of metabolic reprogramming in diabetic kidney disease (DKD) .

Pharmacokinetics

Canagliflozin hemihydrate is orally active and is rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% . The drug is primarily metabolized by UGT enzymes (UGT1A9, UGT2B4) to O-glucuronides (M7 and M5) and minimally by CYP3A4 . Approximately 60% of the administered dose is excreted in the feces and 33% in the urine . The half-life of orally administered canagliflozin 100 or 300 mg in healthy participants is 10.6 and 13.1 hours, respectively .

Result of Action

The end result of canagliflozin administration is increased urinary excretion of glucose and less renal absorption of glucose, decreasing glucose concentration in the blood and improving glycemic control . It also reduces HbA1c levels by 0.77% to 1.16% when given by itself or in combination with other drugs .

Action Environment

The efficacy of canagliflozin hemihydrate can be influenced by various environmental factors. For instance, its systemic exposure is increased in patients with renal impairment relative to those with normal renal function . The efficacy is reduced in patients with renal impairment due to the reduced filtered glucose load . Furthermore, co-administration of drugs that are specific CYP inhibitors or inducers may affect the pharmacokinetics of canagliflozin .

Analyse Biochimique

Biochemical Properties

Canagliflozin hemihydrate plays a significant role in biochemical reactions, particularly in glucose metabolism . It interacts with the SGLT2 protein, a key biomolecule in the kidneys responsible for glucose reabsorption . By inhibiting SGLT2, canagliflozin hemihydrate effectively reduces the reabsorption of glucose from renal tubules, leading to more excretion of glucose in urine .

Cellular Effects

Canagliflozin hemihydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit human T cell effector function, compromising T cell receptor signaling and impacting on ERK and mTORC1 activity . It also impairs the activity of c-Myc, leading to a failure to engage in metabolic rewiring .

Molecular Mechanism

The molecular mechanism of action of canagliflozin hemihydrate involves its binding to the SGLT2 protein . This binding interaction inhibits the function of SGLT2, preventing the reabsorption of glucose from the renal tubules . This results in increased glucose excretion in the urine and lower blood glucose levels .

Temporal Effects in Laboratory Settings

It is known that canagliflozin hemihydrate is primarily metabolized by O-glucuronidation, mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites .

Metabolic Pathways

Canagliflozin hemihydrate is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 protein, a key enzyme in this pathway, to inhibit glucose reabsorption .

Transport and Distribution

Canagliflozin hemihydrate is transported and distributed within cells and tissues via the bloodstream . It specifically targets the SGLT2 protein in the kidneys, where it exerts its glucose-lowering effects .

Subcellular Localization

The subcellular localization of canagliflozin hemihydrate is primarily at the SGLT2 protein in the kidneys . This specific localization allows it to effectively inhibit glucose reabsorption and exert its therapeutic effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du canagliflozine hémihydrate implique la dissolution du canagliflozine dans un solvant organique contenant de l'acide acétique et de l'eau. La solution est ensuite soumise à une recristallisation, où de l'acide acétique est ajouté pour améliorer la teneur en eau, favorisant la formation de la forme hémihydrate . Cette méthode est efficace et adaptée à la production industrielle.

Méthodes de production industrielle : La production industrielle du this compound implique généralement l'utilisation d'acide acétique dans le processus de recristallisation. La méthode est conçue pour être simple et efficace, garantissant une qualité et une constance élevées du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le canagliflozine hémihydrate subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont cruciales pour sa synthèse et sa modification.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont employés.

    Substitution : Les réactions d'halogénation et d'autres réactions de substitution peuvent impliquer des réactifs tels que les halogènes (chlore, brome) ou d'autres nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et dérivés du canagliflozine, qui sont essentiels à sa synthèse et à ses applications pharmaceutiques.

4. Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant le cotransporteur sodium-glucose 2 (SGLT2) dans les tubules proximaux des reins. Cette inhibition empêche la réabsorption du glucose dans le sang, ce qui conduit à une augmentation de l'excrétion de glucose dans l'urine. La cible moléculaire est la protéine SGLT2, et la voie implique la réduction de la réabsorption du glucose, ce qui réduit la glycémie .

Composés similaires :

  • Dapagliflozine
  • Empagliflozine
  • Ertugliflozine

Comparaison : Le this compound est unique parmi les inhibiteurs du SGLT2 en raison de sa structure moléculaire spécifique et de ses propriétés pharmacocinétiques. Il a une affinité plus élevée pour la protéine SGLT2 par rapport aux composés similaires, ce qui conduit à une excrétion de glucose plus efficace et à un meilleur contrôle glycémique . De plus, il a été démontré qu'il réduisait le risque d'événements cardiovasculaires chez les patients atteints de diabète de type 2, un avantage qui n'est pas aussi prononcé dans certains autres inhibiteurs du SGLT2 .

Comparaison Avec Des Composés Similaires

Activité Biologique

Canagliflozin hemihydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound functions by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and subsequently lowering plasma glucose levels. The following sections detail its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Canagliflozin works by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the proximal renal tubules. By blocking SGLT2, canagliflozin reduces the renal threshold for glucose (RTG), resulting in increased urinary glucose excretion (UGE) and a subsequent decrease in plasma glucose concentrations. This mechanism operates independently of insulin, making it particularly beneficial for patients with T2DM who may have insulin resistance or deficiency .

Pharmacokinetics

The pharmacokinetics of canagliflozin hemihydrate reveal important absorption, distribution, metabolism, and excretion characteristics:

  • Absorption : Canagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-dose. The absolute bioavailability averages around 65%, and food does not significantly affect its pharmacokinetics .
  • Distribution : The volume of distribution at steady state is approximately 119 L, indicating extensive tissue distribution. Canagliflozin is highly protein-bound (about 99%), primarily to albumin .
  • Metabolism : The drug undergoes O-glucuronidation via UGT1A9 and UGT2B4 enzymes, producing inactive metabolites. Minimal oxidative metabolism occurs through CYP3A4 .
  • Excretion : Following administration, about 41.5% of the drug is excreted unchanged in feces, with renal excretion accounting for a smaller proportion .

Clinical Efficacy

Clinical studies have demonstrated that canagliflozin effectively reduces HbA1c levels and fasting plasma glucose in patients with T2DM:

  • In a 52-week study involving Japanese patients, canagliflozin doses of 100 mg and 200 mg resulted in significant reductions in HbA1c ranging from -0.80% to -1.26% .
  • A mixed meal tolerance test indicated that canagliflozin 300 mg provided greater reductions in postprandial glucose excursions compared to lower doses .
  • The drug has been shown to promote weight loss due to caloric loss associated with increased urinary glucose excretion .

Summary of Clinical Findings

Study DurationDose (mg)HbA1c Reduction (%)Weight Change (kg)
12 weeks100-0.80-1.5
24 weeks200-1.06-2.0
52 weeks300-1.26-3.0

Safety Profile

The safety profile of canagliflozin hemihydrate has been evaluated across multiple studies:

  • Common adverse effects include hypoglycemia (especially when combined with sulfonylureas), urinary tract infections, and increased urination (pollakiuria) due to osmotic diuresis .
  • Notably, long-term studies have not indicated an increased risk of lower limb amputations associated with canagliflozin use compared to placebo .
  • Animal studies have shown no significant teratogenic effects at clinically relevant doses; however, monitoring for potential bone density changes is recommended due to observed effects on calcium metabolism in preclinical studies .

Case Studies

In a clinical trial registered under ClinicalTrials.gov (NCT01387737), patients treated with canagliflozin exhibited significant improvements in glycemic control without major adverse events:

  • Case Study Example : A patient with poorly controlled T2DM on metformin was switched to canagliflozin monotherapy. Over six months, HbA1c levels dropped from 9.5% to 7.4%, accompanied by a weight loss of approximately 4 kg.

Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOFTEAWFCUTOS-TUGBYPPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52F2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928672-86-0
Record name Canagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.